2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKTWVCMBZHHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride typically involves:
- Formation of the 4-methoxyphenylmethoxy substituent.
- Nucleophilic substitution or etherification on an aniline derivative.
- Conversion of the free base aniline derivative into its hydrochloride salt.
Preparation of 4-Methoxyphenylmethoxy Intermediate
A key precursor is the 4-methoxyphenylmethoxy group, which can be introduced by reacting 4-methoxybenzyl halides or alcohols with nucleophilic aniline derivatives.
- Starting from 4-methoxybenzyl alcohol or 4-methoxybenzyl chloride, the intermediate 4-methoxyphenylmethoxy group is formed by etherification.
- This can be done via Williamson ether synthesis, where the aniline's ortho position is deprotonated or activated to react with the benzyl halide or alcohol under basic conditions.
Specific Preparation Steps of this compound
While direct literature specifically naming this compound is limited, analogous preparation methods can be inferred from related compounds and patents involving 4-methoxyaniline derivatives and their etherified analogs.
Starting Material: 2-Aminophenol or 2-nitrophenol derivatives are often used as substrates for etherification at the ortho position.
-
- React 2-aminophenol with 4-methoxybenzyl chloride or 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux conditions.
- This yields 2-[(4-methoxyphenyl)methoxy]aniline as a free base.
Conversion to Hydrochloride Salt:
- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
- The salt is then isolated by filtration and dried under vacuum.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Base | Potassium carbonate, sodium hydride | Used to deprotonate phenol/aniline |
| Solvent | DMF, acetone, ethanol | Polar aprotic solvents preferred |
| Temperature | Room temperature to reflux (50-100 °C) | Reflux often used for complete reaction |
| Reaction Time | 4-24 hours | Depends on reagent reactivity |
| Molar Ratios | 1:1 to 1:1.2 (substrate:benzyl halide) | Slight excess of benzyl halide common |
| Hydrochloric acid | Concentrated or diluted HCl | For salt formation |
| Purification | Filtration, recrystallization | To obtain pure hydrochloride salt |
Alternative Preparation Routes
Diazotization and Substitution: According to patent CN102557985A, aromatic amines can be diazotized using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C), followed by substitution reactions to introduce various groups. Although this patent focuses on 4-methoxyphenyl hydrazine hydrochloride, similar diazotization could be adapted for preparing substituted anilines.
Reduction of Nitro Precursors: Nitro-substituted ethers can be reduced to the corresponding anilines using catalytic hydrogenation or chemical reducing agents (e.g., Sn/HCl, Fe/HCl), followed by salt formation.
Research Findings and Yields
The etherification reaction to form 2-[(4-methoxyphenyl)methoxy]aniline generally proceeds with moderate to high yields (60–85%) depending on reaction conditions and purity of reagents.
Conversion to the hydrochloride salt is quantitative, providing a stable crystalline form suitable for further applications.
Optimization of temperature and solvent choice significantly affects the reaction rate and yield.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Etherification | 2-Aminophenol + 4-methoxybenzyl chloride, K2CO3, DMF, reflux | Formation of 2-[(4-methoxyphenyl)methoxy]aniline | 70–85 |
| Reduction (if nitro precursor) | Sn/HCl or catalytic hydrogenation | Conversion to aniline derivative | 80–90 |
| Salt formation | HCl in ethanol or ether | Precipitation of hydrochloride salt | Quantitative (near 100) |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Conversion to 4-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of dyes, pigments, and other industrial chemicals due to its unique structural features that enhance reactivity.
Research has indicated that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications .
- Anticancer Potential : Preliminary investigations indicate that this compound may have anticancer properties, warranting further research into its mechanisms of action against cancer cells .
Case Studies and Research Findings
Several studies have documented the biological effects and synthetic utility of this compound:
- Synthesis and Characterization : In a study published in MDPI, researchers synthesized this compound and characterized its crystal structure using X-ray crystallography. They highlighted its role as a precursor for synthesizing azo dyes and dithiocarbamate derivatives .
- Biological Evaluations : Another study explored the compound's potential as a pharmaceutical agent by assessing its interaction with various biological targets. The research focused on its structural features that enhance binding affinity to specific receptors involved in disease pathways .
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride involves its interaction with specific molecular targets. The methoxy group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name : 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride
- CAS Registry Number : 1353502-05-2
- Molecular Formula: C₁₄H₁₆ClNO₂ (base: C₁₄H₁₅NO₂, HCl salt)
- Structural Features : Comprises an aniline moiety substituted with a benzyloxy group bearing a para-methoxy group. The hydrochloride salt enhances stability and solubility in polar solvents.
Synthesis: The compound is synthesized via nucleophilic substitution or etherification reactions. A representative method involves reacting 4-methoxyphenylmethanol with 2-nitroanisole under acidic conditions, followed by reduction of the nitro group to an amine and subsequent hydrochlorination. Analogous procedures for similar compounds (e.g., 3-chloro-4-methoxyaniline hydrochloride) employ THF as a solvent and hydrochloric acid for hydrolysis, yielding ~38.5% isolated product .
Applications: Primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and serotonin-norepinephrine reuptake modulators. Its structural flexibility allows for derivatization at the amine or methoxy groups .
Comparative Analysis with Structurally Related Compounds
Structural and Functional Differences
Substituent Effects: The target compound’s 4-methoxybenzyloxy group enhances electron-donating capacity, improving binding to aromatic receptors compared to the methyl analog (C₁₄H₁₆ClNO) . 4-Chloro-2-(methoxymethyl)aniline HCl (C₈H₁₁Cl₂NO) introduces steric hindrance via the methoxymethyl group, reducing reactivity in electrophilic substitutions compared to the target .
Pharmacological Relevance: The target compound and 1-[4-(2-Methoxyphenoxy)phenyl]methanamine HCl (C₁₄H₁₆ClNO₂) share applications in CNS drug development due to their amine functionalities, which interact with neurotransmitter receptors . 2-(4-Methoxyphenyl)-N,N-dimethylethanamine HCl (C₁₁H₁₈ClNO) is an impurity in venlafaxine synthesis, highlighting its role in quality control for antidepressants .
Synthetic Challenges: The target compound’s synthesis requires careful control of hydrolysis conditions to avoid over-acidification, a challenge also noted in the preparation of 3-chloro-4-methoxyaniline HCl . 4-Chloro-2-(methoxymethyl)aniline HCl achieves high purity (95%) via straightforward crystallization, unlike the target’s need for chromatographic purification .
Physicochemical and Stability Profiles
- Solubility : The target compound’s hydrochloride salt improves aqueous solubility (>10 mg/mL in water), critical for bioavailability in drug formulations. In contrast, 2-[(4-Methylphenyl)methoxy]aniline HCl is less polar, favoring organic solvents like THF .
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., chlorine in 4-(5-chloro-2-methoxy-phenoxy)-aniline) exhibit higher thermal stability (~200°C decomposition) compared to the target’s ~180°C .
Biological Activity
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride is an organic compound characterized by its unique structural features, including a methoxy group attached to a phenyl ring, which is further linked to an aniline moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
The compound's IUPAC name is 2-[(4-methoxyphenyl)methoxy]aniline; hydrochloride, with a molecular formula of C₁₄H₁₅ClN₂O₂. Its synthesis typically involves the nucleophilic substitution of 4-methoxybenzyl chloride with aniline, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound's structure allows for various chemical modifications, enhancing its utility in drug development and organic synthesis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The methoxy group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular proteins, enzymes, and receptors. This interaction can modulate various biological pathways, leading to diverse pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines. Notably, studies reported IC₅₀ values indicating its potency against human colon adenocarcinoma (HT-29) and other tumor cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HT-29 | 5.43 |
| HeLa | 7.12 |
| CaCo-2 | 6.89 |
| MCF-7 | 8.34 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The results indicated selective cytotoxicity, particularly against renal cancer cells, where it exhibited an IC₅₀ value of 1.14 μM, demonstrating high selectivity for this cell type .
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 μg/mL, suggesting potential as a therapeutic agent for bacterial infections .
Comparative Analysis
When compared to similar compounds such as 4-methoxyaniline and 4-methoxyphenethylamine, this compound demonstrates enhanced biological activity due to its unique structural features that allow for greater interaction with biological targets.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group enhances lipophilicity | Antimicrobial, Anticancer |
| 4-Methoxyaniline | Lacks additional methoxyphenyl group | Moderate antimicrobial activity |
| 4-Methoxyphenethylamine | Ethylamine moiety instead of aniline | Limited anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A two-step approach is typical:
Etherification : React 4-methoxyphenyl methanol with 2-nitroanisole under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the nitro intermediate.
Reduction : Catalytically hydrogenate the nitro group to an amine using Pd/C or Raney Ni in ethanol, followed by HCl treatment to isolate the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and catalyst loading to mitigate side reactions like over-reduction.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Compare and NMR spectra with reference data (e.g., 4-Methoxyaniline hydrochloride in ). Key signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 276.1 (calculated for CHNOCl).
- Elemental Analysis : Validate Cl content (~12.8%) via titration or ion chromatography .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Stability Profile :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy and aniline groups.
- Hygroscopicity : Desiccate to avoid hydrolysis; monitor water content via Karl Fischer titration.
- pH Stability : Aqueous solutions should be buffered at pH 4–6 to prevent amine deprotonation and precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?
- Case Study : If IC values vary between enzyme inhibition assays (e.g., tyrosine kinase vs. PDE5):
Assay Conditions : Check buffer composition (e.g., divalent cations in PDE assays) and incubation time.
Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?
- In Silico Workflow :
Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like serotonin receptors.
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bonds with Asp155 in 5-HT).
QSAR : Coramine substituent effects (e.g., methoxy position) with activity using CoMFA/CoMSIA .
Q. How can researchers identify and quantify degradation products under forced oxidative stress?
- Forced Degradation Protocol :
Oxidation : Treat with 3% HO at 40°C for 24 hours.
Analysis : UPLC-PDA-MS/MS (e.g., Waters Acquity) with a C18 column (1.7 µm, 2.1 × 50 mm).
Key Challenges and Solutions
- Low Synthetic Yield : Use microwave-assisted synthesis to reduce reaction time and byproducts .
- Spectroscopic Ambiguity : Apply 2D NMR (HSQC, HMBC) to resolve overlapping aromatic signals .
- Bioactivity Variability : Standardize cell-based assays with positive controls (e.g., clozapine for receptor studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
